3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole
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Overview
Description
3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that incorporates both quinoline and oxadiazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the quinoline ring imparts various biological activities, while the oxadiazole ring is known for its stability and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2-chloro-3-formyl-6-methylquinoline, is synthesized via the Vilsmeier-Haack reaction using 2-chloroaniline, DMF, and POCl3.
Oxadiazole Ring Formation: The quinoline derivative is then reacted with a suitable hydrazine derivative to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the quinoline ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antimalarial, and anticancer agent due to the biological activities associated with the quinoline ring.
Material Science: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylquinoline: Shares the quinoline core but lacks the oxadiazole ring.
5-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the quinoline moiety.
Uniqueness
3-(2-Chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole is unique due to the combination of the quinoline and oxadiazole rings, which imparts a distinct set of biological and electronic properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C18H12ClN3O |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
3-(2-chloro-6-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H12ClN3O/c1-11-7-8-15-13(9-11)10-14(16(19)20-15)17-21-18(23-22-17)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
IBBDWWWDBUJXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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